molecular formula C6H9NaOSSi B1395814 Sodium (thien-2-YL)dimethylsilanolate CAS No. 879904-87-7

Sodium (thien-2-YL)dimethylsilanolate

Cat. No.: B1395814
CAS No.: 879904-87-7
M. Wt: 180.28 g/mol
InChI Key: NMQRTKBUTWSOFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (thien-2-YL)dimethylsilanolate typically involves the reaction of thienyl compounds with dimethylsilanol in the presence of a sodium base . The reaction conditions often require a controlled environment to ensure the purity and yield of the product. The process generally involves:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reactants, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium (thien-2-YL)dimethylsilanolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium (thien-2-YL)dimethylsilanolate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet widely adopted in clinical settings.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Sodium (thien-2-YL)dimethylsilanolate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution and addition reactions. It can also interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (thien-2-YL)dimethylsilanolate is unique due to its thienyl group, which imparts distinct chemical properties and reactivity compared to other silanolates. This uniqueness makes it valuable in specific research applications where thienyl functionality is desired .

Properties

IUPAC Name

sodium;dimethyl-oxido-thiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9OSSi.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQRTKBUTWSOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaOSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700550
Record name Sodium dimethyl(thiophen-2-yl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879904-87-7
Record name Sodium dimethyl(thiophen-2-yl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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